molecular formula C17H15NO2 B6026101 2-{[(NAPHTHALEN-1-YL)AMINO]METHYLIDENE}CYCLOHEXANE-1,3-DIONE

2-{[(NAPHTHALEN-1-YL)AMINO]METHYLIDENE}CYCLOHEXANE-1,3-DIONE

Cat. No.: B6026101
M. Wt: 265.31 g/mol
InChI Key: RTTSWHWGFBTODD-UHFFFAOYSA-N
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Description

2-{[(NAPHTHALEN-1-YL)AMINO]METHYLIDENE}CYCLOHEXANE-1,3-DIONE is a complex organic compound that features a naphthalene ring attached to a cyclohexane-1,3-dione structure via an amino methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(NAPHTHALEN-1-YL)AMINO]METHYLIDENE}CYCLOHEXANE-1,3-DIONE typically involves the condensation of naphthylamine with cyclohexane-1,3-dione under specific reaction conditions. The process may include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete condensation and formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-{[(NAPHTHALEN-1-YL)AMINO]METHYLIDENE}CYCLOHEXANE-1,3-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include quinone derivatives, hydroquinones, and substituted amino derivatives.

Scientific Research Applications

2-{[(NAPHTHALEN-1-YL)AMINO]METHYLIDENE}CYCLOHEXANE-1,3-DIONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-{[(NAPHTHALEN-1-YL)AMINO]METHYLIDENE}CYCLOHEXANE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may block the β2-adrenergic receptor, inhibiting downstream signaling pathways activated by epinephrine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(NAPHTHALEN-1-YL)AMINO]METHYLIDENE}CYCLOHEXANE-1,3-DIONE is unique due to its specific combination of a naphthalene ring and a cyclohexane-1,3-dione structure. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

3-hydroxy-2-(naphthalen-1-yliminomethyl)cyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2/c19-16-9-4-10-17(20)14(16)11-18-15-8-3-6-12-5-1-2-7-13(12)15/h1-3,5-8,11,19H,4,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTTSWHWGFBTODD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=C(C(=O)C1)C=NC2=CC=CC3=CC=CC=C32)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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